molecular formula C18H12N2OS2 B2813584 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide CAS No. 622344-85-8

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide

Cat. No.: B2813584
CAS No.: 622344-85-8
M. Wt: 336.43
InChI Key: VQTKNHGMSLAVJP-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a thiophene ring and an amide linkage to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxylic acid derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzothiazole moiety can be reduced using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide involves interaction with specific molecular targets:

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTKNHGMSLAVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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